molecular formula C25H29Cl3N8O3 B609313 MPT0L145 CAS No. 2070837-24-8

MPT0L145

カタログ番号 B609313
CAS番号: 2070837-24-8
分子量: 595.91
InChIキー: XXXJOFNWFFKBRC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

MPT0L145 is a first-in-class PIK3C3/FGFR inhibitor.

科学的研究の応用

Dual Inhibition of PIK3C3 and FGFR in Bladder Cancer Treatment

MPT0L145 has been identified as a dual inhibitor of PIK3C3 and FGFR, showing significant anti-bladder cancer activity. It promotes autophagy-dependent cell death in bladder cancer cells. This compound increases incomplete autophagy and phase-lucent vacuoles, leading to enlarged and alkalinized late-endosomes. Its ability to inhibit PIK3C3 and induce mitochondrial dysfunction, ROS production, and DNA damage contributes to its anticancer activity. Additionally, MPT0L145 overcomes cisplatin resistance in bladder cancer cells, suggesting its potential as a novel therapeutic agent (Chen et al., 2017).

FGFR Inhibition and Antitumor Activity in Bladder Cancer

MPT0L145, as a novel FGFR inhibitor, exhibits potent antitumor activity in bladder cancer cells, especially in those expressing FGFR3-TACC3 fusion proteins. It reduces the phosphorylation of FGFR1, FGFR3, and their downstream proteins, leading to G0/G1 cell cycle arrest and decreased cyclin E levels. MPT0L145 induces autophagy, contributing to FGFR inhibitor-related cell death. It demonstrates comparable antitumor activity to cisplatin with better safety in xenograft models, making it a promising therapeutic option for bladder cancers (Chen et al., 2016).

Autophagy Inhibition in Glioblastoma Multiforme Treatment

MPT0L145, combined with abemaciclib, has been explored as a new therapeutic strategy for treating glioblastoma multiforme (GBM). MPT0L145 blocks autophagy activation and induces ROS and DNA damage in GBM cancer cells. It shows a comparable penetration ability to temozolomide in blood-brain barrier permeability assays. The combination of MPT0L145 with abemaciclib significantly reduces cell proliferation and increases ROS production, suggesting a potential therapeutic strategy for GBM treatment (Hsieh et al., 2021).

Synergistic Interaction with Other Agents in Cancer Treatment

MPT0L145 enhances the anticancer effects of other agents such as gefitinib and gemcitabine in cancer cells without FGFR activation. It sensitizes cancer cells to these agents by increasing incomplete autophagy and impairing PIK3C3 function. The combination of MPT0L145 with these agents disrupts survival pathways and increases vacuolization and ROS production in cancer cells, presenting a rationale for combination strategies in cancer therapy (Chen et al., 2019).

特性

CAS番号

2070837-24-8

製品名

MPT0L145

分子式

C25H29Cl3N8O3

分子量

595.91

IUPAC名

1-(4-((4-(4-Ethylpiperazin-1-yl)phenyl)amino)-1,3,5-triazin-2-yl)-1-methyl-3-(2,4,6-trichloro-3,5-dimethoxyphenyl)urea

InChI

InChI=1S/C25H29Cl3N8O3/c1-5-35-10-12-36(13-11-35)16-8-6-15(7-9-16)31-23-29-14-30-24(33-23)34(2)25(37)32-20-17(26)21(38-3)19(28)22(39-4)18(20)27/h6-9,14H,5,10-13H2,1-4H3,(H,32,37)(H,29,30,31,33)

InChIキー

XXXJOFNWFFKBRC-UHFFFAOYSA-N

SMILES

O=C(NC1=C(Cl)C(OC)=C(Cl)C(OC)=C1Cl)N(C2=NC(NC3=CC=C(N4CCN(CC)CC4)C=C3)=NC=N2)C

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>3 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

MPT0L145;  MPT0L-145;  MPT0L 145

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
MPT0L145
Reactant of Route 2
Reactant of Route 2
MPT0L145
Reactant of Route 3
MPT0L145
Reactant of Route 4
Reactant of Route 4
MPT0L145
Reactant of Route 5
Reactant of Route 5
MPT0L145
Reactant of Route 6
Reactant of Route 6
MPT0L145

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。